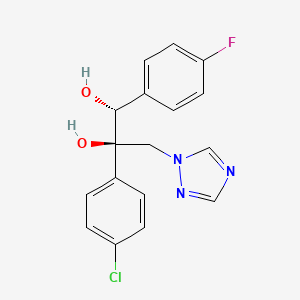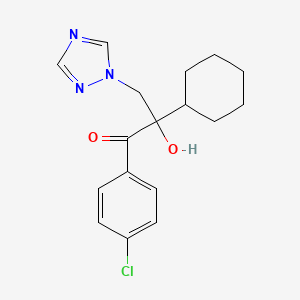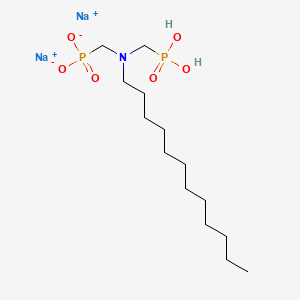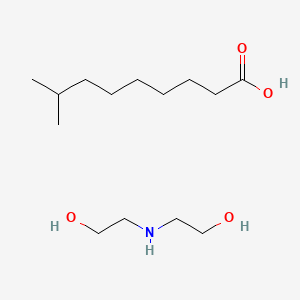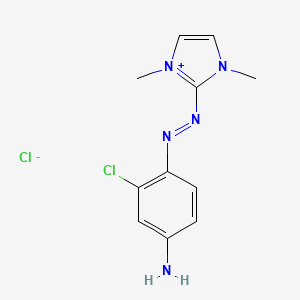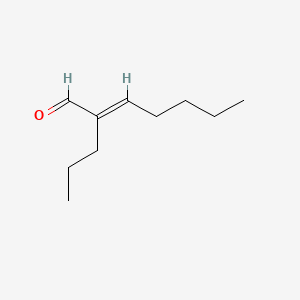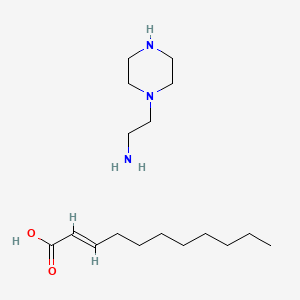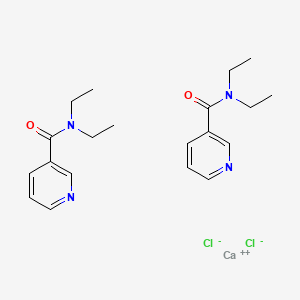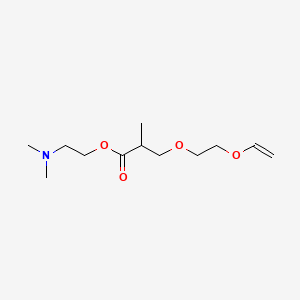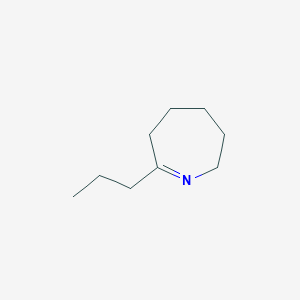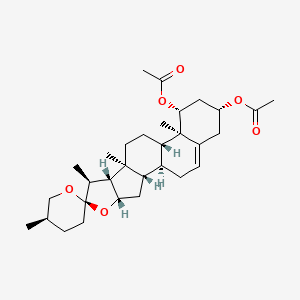
4-Iodophenylalanine i-124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenylalanine I-124 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-124 isotope is substituted at the para position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-124 typically involves the iodination of phenylalanine. One common method includes the use of iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions to ensure the selective iodination at the para position .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and stringent reaction controls to achieve high yields and radiochemical purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodophenylalanine I-124 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules .
Wissenschaftliche Forschungsanwendungen
4-Iodophenylalanine I-124 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other radiolabeled compounds.
Biology: Employed in studies of amino acid transport and metabolism.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 4-Iodophenylalanine I-124 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound can be incorporated into proteins or metabolized, allowing for imaging of metabolic processes. The iodine-124 isotope emits positrons, which can be detected by PET imaging to provide detailed information about the location and activity of the compound within the body .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-L-phenylalanine: Another iodinated derivative of phenylalanine with similar properties.
p-Iodo-L-phenylalanine: A positional isomer with the iodine atom at the para position.
p-Iodophenylalanine: A non-radiolabeled version of the compound
Uniqueness: 4-Iodophenylalanine I-124 is unique due to its radiolabeling with iodine-124, which provides both diagnostic and therapeutic capabilities. Its ability to be detected by PET imaging makes it a valuable tool in medical diagnostics, particularly for cancer imaging .
Eigenschaften
CAS-Nummer |
937200-41-4 |
|---|---|
Molekularformel |
C9H10INO2 |
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3 |
InChI-Schlüssel |
PZNQZSRPDOEBMS-UVAZPYJASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I] |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


